

analytical methods for characterizing 3-Bromo-2'-methylbenzophenone

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Compound of Interest

Compound Name: 3-Bromo-2'-methylbenzophenone

CAS No.: 854020-89-6

Cat. No.: B1345435

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An In-Depth Guide to the Analytical Characterization of **3-Bromo-2'-methylbenzophenone**

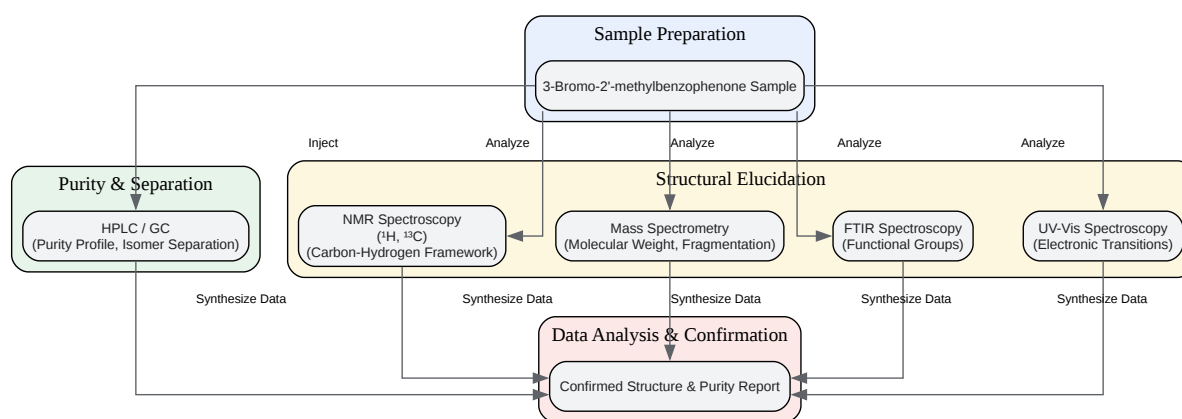
Introduction

3-Bromo-2'-methylbenzophenone (CAS No. 854020-89-6) is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials.^{[1][2]} Its molecular structure, comprising a brominated phenyl ring and a methyl-substituted phenyl ring linked by a carbonyl group, imparts specific chemical and physical properties that are leveraged in complex molecular architectures. The precise structural confirmation and purity assessment of this compound are paramount for ensuring the integrity, safety, and efficacy of downstream products in research and drug development.

This technical guide provides a comprehensive suite of analytical methods for the thorough characterization of **3-Bromo-2'-methylbenzophenone**. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol functions as a self-validating system. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies for structural elucidation and purity verification.

Core Analytical Strategy: A Multi-Technique Approach

A single analytical technique is insufficient for the complete characterization of a molecule like **3-Bromo-2'-methylbenzophenone**. A comprehensive understanding requires a multi-pronged approach, where each technique provides a unique and complementary piece of the structural puzzle. The typical workflow involves chromatographic separation for purity assessment, followed by a battery of spectroscopic methods for unequivocal structural confirmation.



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Caption: Integrated workflow for the characterization of **3-Bromo-2'-methylbenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.[3] For **3-Bromo-2'-methylbenzophenone**, both ^1H and ^{13}C

NMR are essential for unambiguous structural assignment.

Rationale & Causality

- ^1H NMR reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carbonyl group and the bromine atom, while the methyl group provides a distinct singlet.
- ^{13}C NMR provides a count of the unique carbon atoms in the molecule. The carbonyl carbon is highly deshielded, appearing at a characteristic downfield shift. The carbon atom directly bonded to bromine also exhibits a predictable chemical shift.[4]

Data Presentation: Expected NMR Chemical Shifts

The following data are predicted based on the known effects of substituents on aromatic systems and data from analogous benzophenone structures.[4][5]

Technique	Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
^1H NMR	Aromatic Protons	7.2 - 8.0	Multiplets (m)
	Methyl Protons (-CH ₃)	~2.3 - 2.5	Singlet (s)
^{13}C NMR	Carbonyl Carbon (C=O)	~195 - 197	-
	Aromatic C-Br	~122 - 124	-
	Other Aromatic Carbons	~127 - 140	-
	Methyl Carbon (-CH ₃)	~20 - 22	-

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 10-20 mg of the **3-Bromo-2'-methylbenzophenone** sample and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial.[3] Transfer the solution to a standard 5 mm NMR tube.

- Instrument Setup: Use an NMR spectrometer with a field strength of 300 MHz or higher for better signal resolution.[3]
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence with parameters such as a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16 scans.[5]
 - Process the resulting Free Induction Decay (FID) and calibrate the chemical shift scale to the residual solvent peak (CDCl_3 at 7.26 ppm).[5]
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon.
 - Use a wider spectral width (~240 ppm) and a longer relaxation delay (2-5 seconds) with a higher number of scans (e.g., 512-1024) to achieve a good signal-to-noise ratio.[5]
 - Calibrate the spectrum to the solvent signal (the central peak of the CDCl_3 triplet at 77.16 ppm).[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.[6] For a halogenated compound like this, MS is particularly informative.

Rationale & Causality

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , with nearly equal natural abundance (approximately 51:49).[7] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and $M+2$) with a similar intensity ratio.[8]

Electron Ionization (EI) is a common technique that induces fragmentation, helping to piece together the molecule's structure.[6]

Data Presentation: Expected Mass Spectrometry Data (EI)

- Molecular Weight: 275.14 g/mol
- Molecular Formula: C₁₄H₁₁BrO

m/z (mass-to-charge)	Relative Intensity	Proposed Fragment Identity	Rationale
274 / 276	~1:1	[M] ⁺	Molecular ion peak pair, confirming the presence of one bromine atom.
195	Variable	[M - Br] ⁺	Loss of the bromine radical.
181	Variable	[C ₁₃ H ₉ O] ⁺	Loss of CH ₃ and Br.
165	Variable	[C ₁₃ H ₉] ⁺	Benzoyl cation fragment.
119	Variable	[C ₇ H ₅ O] ⁺	Loss of the bromophenyl radical.
91	Variable	[C ₇ H ₇] ⁺	Tropylium ion from the methyl-phenyl side.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for this compound, providing both separation from volatile impurities and mass analysis.[9][10]

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

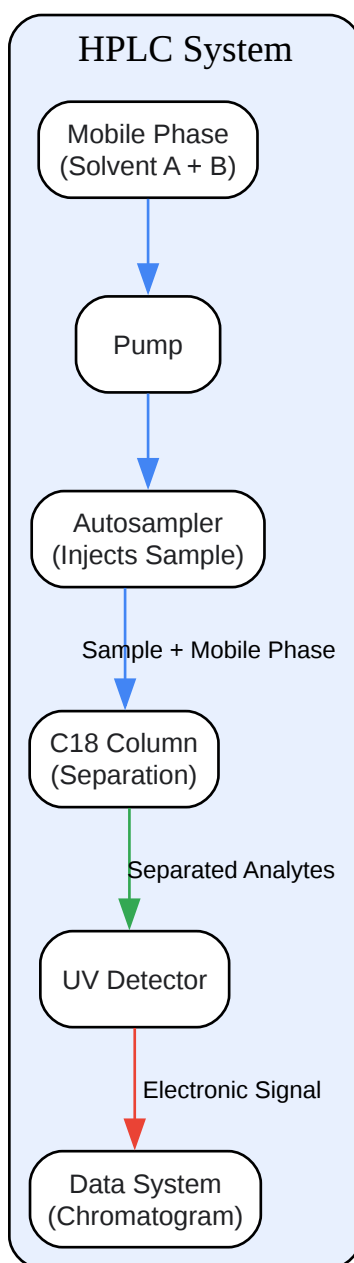
- GC Separation:
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 5% phenyl polysiloxane phase).
 - Injection: Inject 1 μ L of the sample solution.
 - Oven Program: Start at 150 $^{\circ}$ C, hold for 1 minute, then ramp to 280 $^{\circ}$ C at a rate of 15 $^{\circ}$ C/min and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Detection (EI):
 - Ion Source Temp: 230 $^{\circ}$ C.
 - Ionization Energy: 70 eV.[6]
 - Mass Range: Scan from m/z 40 to 400. The resulting Total Ion Chromatogram (TIC) will show peaks for each separated component, and a mass spectrum can be generated for each peak.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone technique for assessing the purity of pharmaceutical intermediates. [11] It excels at separating the main compound from non-volatile impurities, isomers, and starting materials.[12]

Rationale & Causality

Given the moderate polarity of **3-Bromo-2'-methylbenzophenone**, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[13] A C18 stationary phase separates compounds based on hydrophobicity. A mobile phase of acetonitrile and water is effective, and a gradient elution can provide high resolution for complex samples, while a faster isocratic method is suitable for routine quality control.[12] The benzophenone chromophore allows for sensitive detection using a UV detector.[13]



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Caption: Logical flow of a Reversed-Phase HPLC analysis.

Data Presentation: HPLC Method Parameters

Parameter	High-Resolution Gradient Method	Rapid Isocratic QC Method
Column	C18, 4.6 x 150 mm, 5 μ m	C18, 4.6 x 100 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water	35% Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile	65% Acetonitrile
Elution Mode	Gradient: 50% to 90% B over 10 min	Isocratic
Flow Rate	1.0 mL/min	1.2 mL/min
Column Temp.	35 $^{\circ}$ C	30 $^{\circ}$ C
Detection (UV)	254 nm	254 nm
Injection Vol.	10 μ L	5 μ L

Experimental Protocol: HPLC Purity Analysis

- **Mobile Phase Preparation:** Prepare the mobile phases as described in the table. Filter and degas all solvents before use.
- **Sample Preparation:** Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.[\[12\]](#) Filter the solution through a 0.45 μ m syringe filter.
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- **Analysis:** Inject the prepared sample solution and run the analysis using one of the methods outlined above. The purity is calculated based on the relative peak area of the main component in the resulting chromatogram.

Supporting Spectroscopic Techniques: FTIR and UV-Vis

While NMR and MS provide the core structural data, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmatory information about the molecule's functional groups and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.^[14]

- Rationale: The key diagnostic peak for **3-Bromo-2'-methylbenzophenone** is the strong carbonyl (C=O) stretch. Other characteristic peaks confirm the presence of aromatic rings and the methyl group. Attenuated Total Reflectance (ATR) is a modern technique requiring minimal sample preparation.^[14]
- Expected Absorptions:
 - $\sim 1660\text{ cm}^{-1}$ (Strong): C=O carbonyl stretch.^{[5][15]}
 - $\sim 3060\text{ cm}^{-1}$ (Medium): Aromatic C-H stretch.^[5]
 - $\sim 2920\text{ cm}^{-1}$ (Weak): Aliphatic C-H stretch (methyl).^[5]
 - $\sim 1600, 1450\text{ cm}^{-1}$ (Medium): Aromatic C=C bending.^[5]
 - $\sim 600\text{-}700\text{ cm}^{-1}$ (Medium-Strong): C-Br stretch.^[16]
- Protocol (ATR-FTIR):
 - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.^[5]
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .^[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

- Rationale: The conjugated system of the benzophenone core gives rise to characteristic UV absorptions. This technique is simple, rapid, and useful for quantitative analysis if a calibration curve is prepared.[5]
- Expected Absorptions (in Methanol/Ethanol):
 - λ_{max} ~250-260 nm: A strong absorbance corresponding to a $\pi \rightarrow \pi^*$ transition.[5][17]
 - λ_{max} ~330-340 nm: A weaker absorbance corresponding to the $n \rightarrow \pi^*$ transition of the carbonyl group.[5][18]
- Protocol:
 - Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in a UV-grade solvent like methanol or ethanol.[5]
 - Use quartz cuvettes to measure the absorbance.
 - Scan the sample from 200 nm to 400 nm against a solvent blank.

Conclusion

The analytical characterization of **3-Bromo-2'-methylbenzophenone** is a systematic process that relies on the synergistic application of multiple advanced techniques. NMR and Mass Spectrometry provide the definitive structural evidence, while HPLC is essential for quantifying purity and resolving potential isomers or impurities. Supporting data from FTIR and UV-Vis spectroscopy offer rapid and reliable confirmation of key molecular features. By employing the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.

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